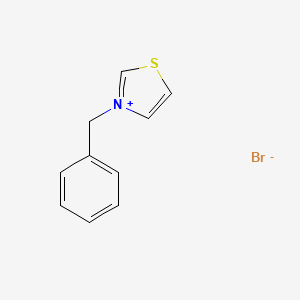

3-Benzylthiazolium Bromide

Descripción

Overview of Thiazolium Salts as Research Compounds

Thiazolium salts are a class of heterocyclic organic compounds that have garnered significant attention in academic and industrial research. Their unique chemical structure, featuring a positively charged thiazole (B1198619) ring, makes them valuable in a variety of applications. They are recognized for their role as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. mdpi.comresearchgate.net NHCs derived from thiazolium salts are instrumental in facilitating a range of chemical transformations, including benzoin (B196080) condensations, Stetter reactions, and various cycloaddition reactions. researchgate.netresearchgate.netusask.carsc.orgresearchgate.net

The reactivity of thiazolium salts is largely attributed to the acidic proton at the C2 position of the thiazolium ring. Deprotonation at this site by a base generates the highly reactive NHC. The stability and catalytic activity of the resulting carbene can be fine-tuned by modifying the substituents on the nitrogen atom and the thiazole ring. This tunability allows for the design of catalysts with specific electronic and steric properties for a wide array of synthetic applications. researchgate.netacs.org

Furthermore, experimental and theoretical studies have highlighted the ability of the sulfur atom in thiazolium cations to act as a chalcogen bond donor. acs.org This interaction plays a role in the activity of systems featuring this moiety. acs.org Thiazolium salts are also investigated for their potential in medicinal chemistry, with some derivatives exhibiting biological activity. chemimpex.comresearchgate.net Their diverse reactivity and tunable nature have established thiazolium salts as a cornerstone in the field of organic synthesis and catalysis. researchgate.netchemimpex.com

Historical Context of 3-Benzylthiazolium Bromide in Chemical Research

The exploration of this compound in chemical research is closely linked to the broader investigation of thiazolium salts and their catalytic activity, which gained momentum with the study of thiamine (B1217682) (Vitamin B1). The thiazolium ring within thiamine is crucial for its coenzymatic activity. Early research on model systems to understand the mechanism of thiamine action paved the way for the development of synthetic thiazolium salts as catalysts.

One of the earliest and most significant applications of this compound was as a catalyst in the benzoin condensation reaction. researchgate.netacs.org This reaction, which involves the coupling of two aldehydes, is a classic example of "umpolung" (polarity reversal), where the normally electrophilic carbonyl carbon of an aldehyde is converted into a nucleophilic species. Seminal work demonstrated that this compound, in the presence of a base, could effectively catalyze this transformation. acs.orgrsc.org These early studies established the fundamental principles of NHC catalysis and positioned this compound as a key compound for mechanistic investigations. rsc.org

Over the years, the scope of reactions catalyzed by this compound has expanded significantly. It has been employed in a variety of organic syntheses, including the formation of carbon-carbon and carbon-heteroatom bonds. chemimpex.com Its stability and ease of handling have made it a popular choice for both laboratory-scale research and potential industrial applications. chemimpex.com

Significance and Research Trajectory of this compound

The significance of this compound in chemical research stems from its versatility as a catalyst and a reagent in organic synthesis. chemimpex.com Its research trajectory has evolved from its initial use in fundamental studies of reaction mechanisms to its application in more complex and stereoselective transformations.

A major area of research has been its use as a precursor for N-heterocyclic carbenes (NHCs) in organocatalysis. mdpi.comresearchgate.net The NHC generated from this compound has been shown to be an effective catalyst for a wide range of reactions, including:

Benzoin Condensation: The classic reaction catalyzed by thiazolium salts, leading to the formation of α-hydroxy ketones. researchgate.netusask.ca

Stetter Reaction: A 1,4-addition reaction between an aldehyde and an α,β-unsaturated compound. usask.ca

Oxidative Esterification: The conversion of aldehydes to esters under oxidative conditions. mdpi.commdpi.com

A3 Coupling Reactions: A three-component reaction of an aldehyde, an amine, and an alkyne to produce propargylamines. researchgate.netresearchgate.net

More recent research has focused on the development of chiral NHC catalysts derived from thiazolium salts for asymmetric synthesis. rsc.orgacs.org While this compound itself is achiral, it serves as a foundational scaffold for the design of more complex chiral catalysts. These chiral catalysts have enabled the enantioselective synthesis of a variety of valuable organic molecules. rsc.orgacs.org

Furthermore, this compound and its derivatives have been investigated for their potential in other areas, such as medicinal chemistry and materials science. chemimpex.comresearchgate.net For instance, some studies have explored the biological activity of related thiazolium salts as potential therapeutic agents. researchgate.netnih.govscispace.com In materials science, the electrochemical properties of this compound suggest its potential use in the development of sensors and energy storage devices. chemimpex.com

The ongoing research into this compound and its analogues continues to uncover new catalytic activities and applications, solidifying its importance in the field of chemical research.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrNS | chemimpex.com |

| Molecular Weight | 256.16 g/mol | chemimpex.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Melting Point | 155 - 159 °C | chemimpex.com |

| Solubility | Soluble in polar solvents like water and alcohols | cymitquimica.com |

| CAS Number | 75066-50-1 | cymitquimica.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-benzyl-1,3-thiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10NS.BrH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-7,9H,8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVXTLWKNXVYDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CSC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469382 | |

| Record name | 3-Benzylthiazolium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75066-50-1 | |

| Record name | 3-Benzylthiazolium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzylthiazolium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzylthiazolium Bromide and Its Derivatives

Classical Synthesis Routes

The traditional approach to synthesizing 3-benzylthiazolium bromide and its analogs relies on well-established quaternization reactions. This method involves the direct reaction of a thiazole (B1198619) derivative with an appropriate benzyl (B1604629) halide.

Quaternization Reactions for Thiazolium Salt Formation

Quaternization is a chemical process where a tertiary amine is alkylated to form a quaternary ammonium (B1175870) salt. In the context of this compound synthesis, the nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide. This results in the formation of the corresponding thiazolium salt. The reaction is a type of SN2 reaction, where the lone pair of electrons on the nitrogen atom displaces the bromide ion from the benzyl group. acsgcipr.orgsrce.hr The basicity of the nitrogen atom in the thiazole ring is a crucial factor, as it acts as an electron donor in the reaction with alkyl bromides. srce.hr

This method is not limited to thiazoles; other cyclic amines like pyridine (B92270) and isoquinoline (B145761) can also undergo similar reactions with alkyl halides to form quaternary salts. acs.org For instance, the synthesis of N-p-methylbenzyl-3- and N-p-chlorobenzylbenzamidoquinuclidinium bromides is achieved by reacting enantiomerically pure 3-benzamidoquinuclidines with the corresponding benzyl bromide derivatives. nih.gov

Solvent and Reagent Considerations in Traditional Syntheses

The choice of solvent and reagents plays a significant role in the efficiency of classical quaternization reactions. Anhydrous acetone (B3395972) is a commonly used solvent for these reactions. srce.hr The reaction is typically carried out by dissolving the thiazole derivative in a minimal amount of the solvent, followed by the addition of the alkylating agent. srce.hr

Simple bromide salts such as sodium, potassium, or lithium bromide, as well as tetraalkylammonium or phosphonium (B103445) bromides, are often used. acsgcipr.org For reactions involving less reactive starting materials, more reactive alkylating agents or higher reaction temperatures may be necessary. It is important to consider the potential for side reactions, and the use of chlorinated solvents like dichloromethane (B109758) should be handled with care due to their potential environmental impact. acsgcipr.org

Microwave-Assisted Synthesis of this compound and Analogues

Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating methods for the preparation of this compound and its derivatives. researchgate.netresearchgate.net This technique offers several advantages, including significantly reduced reaction times, increased yields, and often cleaner reaction profiles. researchgate.netrasayanjournal.co.inanton-paar.comresearchgate.net

The fundamental principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This is in contrast to conventional heating, which relies on thermal conduction from an external heat source. rasayanjournal.co.in

Optimization of Reaction Conditions for Microwave Synthesis

Optimizing reaction conditions is crucial for maximizing the benefits of microwave-assisted synthesis. cem.com Key parameters that can be adjusted include temperature, reaction time, and power. cem.com

For many reactions, starting at a temperature slightly above that used in conventional methods and then incrementally increasing it can help identify the optimal temperature. cem.com Reaction time is another critical factor; microwave reactions are often completed in minutes compared to hours for conventional methods. rasayanjournal.co.inbspublications.net The choice of solvent is also important, as solvents with high dielectric constants (high tan δ) absorb microwave energy more efficiently, leading to faster heating. bspublications.net However, even solvents with low tan δ can be used. bspublications.net In some cases, solvent-free conditions can be employed, further enhancing the "green" aspects of this methodology. researchgate.netscielo.org.mx

A study on the synthesis of 1,2-disubstituted benzimidazoles demonstrated that under microwave irradiation without a solvent, high yields could be achieved in just a few minutes. researchgate.net Similarly, the synthesis of 3,4,6-triarylpyridazines under solvent-free microwave conditions using a recyclable catalyst resulted in high yields and short reaction times. mdpi.com

Yield and Purity Considerations in Microwave-Assisted Methods

Microwave-assisted synthesis frequently leads to higher yields and improved purity of the final product compared to traditional heating. researchgate.netresearchgate.net The rapid and uniform heating minimizes the formation of side products that can occur during prolonged heating in conventional methods. researchgate.net

For example, the microwave-assisted synthesis of 1,3-dimesitylimidazolium chloride, a common NHC precursor, has been shown to be reliable and provide good yields. beilstein-journals.org In another instance, the hydrolysis of benzyl chloride to benzyl alcohol under microwave irradiation resulted in a 97% yield in just 3 minutes, whereas the conventional method took 35 minutes. rasayanjournal.co.in The synthesis of various heterocyclic compounds, including thiazolyl-pyridazinediones and 1,3-benzothiazol-2(3H)-one derivatives, has been successfully achieved with high yields and short reaction times using microwave assistance. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis of Benzyl Chloride | Conventional | 35 min | Not specified | rasayanjournal.co.in |

| Hydrolysis of Benzyl Chloride | Microwave | 3 min | 97% | rasayanjournal.co.in |

| Hydrolysis of Benzamide | Conventional | 1 hr | Not specified | rasayanjournal.co.in |

| Hydrolysis of Benzamide | Microwave | 7 min | 99% | rasayanjournal.co.in |

| Oxidation of Toluene | Conventional | 10-12 hr | Not specified | rasayanjournal.co.in |

| Oxidation of Toluene | Microwave | 5 min | 40% | rasayanjournal.co.in |

Synthesis of N-Heterocyclic Carbene (NHC) Precursors from this compound

This compound is a valuable precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are a class of stable carbenes widely used as ligands in organometallic chemistry and as organocatalysts. researchgate.net The deprotonation of the corresponding thiazolium salt is the most common method for generating NHCs. sioc-journal.cn

The synthesis of NHC precursors often involves the quaternization of a heterocyclic compound, such as imidazole (B134444) or thiazole, followed by further modifications. beilstein-journals.orgmdpi.com For instance, the synthesis of 1,3-dimesitylimidazolium chloride (IMes·HCl) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), which are common NHC precursors, has been well-documented. beilstein-journals.org

A simple method for synthesizing NHC-copper(I) complexes involves the microwave-assisted reaction of 3-benzylthiazolium bromides with cuprous oxide. researchgate.netresearchgate.net This approach has been shown to produce the desired complexes in high yields. researchgate.net These NHC-metal complexes have demonstrated catalytic activity in various organic transformations. researchgate.netresearchgate.net

The synthesis of chiral NHC precursors has also been explored, often starting from chiral amines and involving steps like C-N coupling and benzimidazole (B57391) quaternization. mdpi.com These chiral NHCs are valuable in asymmetric catalysis. mdpi.com

In-situ Generation of Carbenes for Catalytic Applications

N-heterocyclic carbenes (NHCs) are highly versatile organocatalysts, and this compound serves as a crucial precatalyst for their in-situ generation. mdpi.com This process typically involves the deprotonation of the thiazolium salt at the C2 position by a base, yielding the transient but highly reactive carbene. This carbene can then participate in various catalytic cycles.

One notable application is in oxidative NHC catalysis. For instance, in the synthesis of benzoic acid esters, this compound is used as a precatalyst with an oxidizing agent like azobenzene (B91143). mdpi.com The in-situ generated carbene reacts with benzaldehydes and alcohols to produce the corresponding esters. mdpi.com Similarly, these carbenes, generated from precursors like 3-benzylthiazolium salts, have been shown to be effective in acyloin condensation reactions. acs.org For example, the reaction of furfural (B47365) in the presence of this compound and a small amount of alkali yields furoin. acs.org

The catalytic activity of NHCs generated from this compound is also evident in isomerization reactions. For example, 3-benzylbenzothiazolylidene, generated in-situ from 3-benzylbenzothiazolium (B1223553) bromide and triethylamine (B128534), quantitatively catalyzes the isomerization of dimethyl maleate (B1232345) to dimethyl fumarate (B1241708). researchgate.net Furthermore, these carbenes are instrumental in promoting oxa-Michael reactions, demonstrating significantly higher catalytic activity compared to other catalysts like triphenylphosphine. researchgate.net

Recent research has also explored the use of these in-situ generated carbenes in cooperative catalysis systems. A highly stereoselective [4 + 2] cycloaddition has been developed using a chiral NHC and a Lewis acid to synthesize dihydroquinolones. rsc.org This highlights the expanding scope and potential of catalytic systems based on this compound.

Characterization of NHC Precursors and Copper(I) Complexes

The synthesis and characterization of N-heterocyclic carbene (NHC) precursors and their subsequent metal complexes are fundamental to their application in catalysis. This compound and its derivatives are common precursors for thiazolylidene carbenes.

A straightforward method for synthesizing thiazolylidene–Cu(I) complexes involves the microwave-assisted reaction of 3-benzylthiazolium bromides with cuprous oxide. researchgate.nettandfonline.com This approach has been successful in producing a range of new NHC–Cu(I) complexes. researchgate.nettandfonline.com The resulting complexes can be thoroughly characterized using various spectroscopic techniques. Infrared (IR), ¹H NMR, and ¹³C NMR spectroscopy, along with elemental analysis, are routinely used to establish the structures of these complexes. researchgate.nettandfonline.com

For instance, the structures of newly synthesized benzimidazolium salts and their corresponding copper(I) complexes have been confirmed using elemental analysis, ¹H NMR, ¹³C NMR, IR, and LC–MS spectroscopic methods. researchgate.net Similarly, a series of Cu-NHC complexes were synthesized and characterized by NMR, HRMS, and elemental analysis. researchgate.net

The characterization extends to the solid state as well. X-ray crystallography provides definitive structural information, as demonstrated in the characterization of bi- and trinuclear copper(I) complexes with 1,2,3-triazole-tethered NHC ligands. researchgate.net These studies confirm the coordination geometry and bond lengths within the complexes, such as the Cu-carbene bond distances which are comparable to known Cu(I)-NHC complexes. researchgate.net

Table 1: Spectroscopic Data for a Representative this compound Derivative scispace.com

| Spectroscopic Method | Observed Data for 3-Benzyl-5-{2-[(3-chloro-4-methoxybenzoyl)oxy]ethyl}-4-methyl-1,3-thiazolium chloride (3f) |

| ¹H NMR (500 MHz, DMSO-d6), δ | 2.36 (s, 3H), 3.43 (t, JHH = 5.65 Hz, 2H), 3.95 (s, 3H), 4.47 (t, JHH = 5.65 Hz, 2H), 5.82 (s, 2H), 7.24-7.27 (m, 3H), 7.37-7.40 (m, 3H), 7.84-7.86 (m, 1H), 7.89 (m, 1H), 10.31 (s, 1H) |

| ¹³C NMR (125 MHz, DMSO-d6), δ | 12.1, 26.3, 56.4, 57.3, 64.4, 113.4, 121.9, 122.8, 128.4, 129.4, 129.8, 130.7, 131.2, 133.6, 135.5, 143.4, 158.5, 159.1, 164.7 |

| IR (KBr), ν, cm⁻¹ | 702, 1015, 1057, 1110, 1224, 1264, 1496, 1594, 1719, 2936 |

| LC-MS, m/z (%) | 402.0 (100) [M-CI]⁺ |

Derivatization Strategies of this compound

O-Acyl Substituted Derivatives for Biological Investigations

Derivatives of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride, a structural analog of vitamin B1, have been synthesized and evaluated for their biological activity, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). scispace.comresearchgate.net The synthetic strategy involves a two-step process. First, 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole is converted to its O-substituted derivatives by reacting it with various acyl chlorides, such as benzoyl chloride, in the presence of triethylamine. scispace.com The resulting O-substituted thiazoles are then quaternized with appropriate benzyl chlorides to yield the final O-acyl substituted thiazolium salts. scispace.com

These derivatives have shown promise as potent and selective inhibitors of cholinesterases. scispace.comresearchgate.net The inhibitory effects are dependent on the nature of the substituents at both the 3 and 5 positions of the thiazolium ring. scispace.comresearchgate.net For example, an N-benzylthiazolium salt bearing a 4-morpholino-3-nitrobenzoyl substituent at position 5 exhibited an IC50 value in the nanomolar range for AChE inhibition, with significant selectivity over BChE. scispace.com

Table 2: Synthesis of O-Acyl Substituted Thiazolium Salts scispace.com

| Step | Reactants | Conditions | Product |

| 1. Acylation | 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, Acyl chloride | Dichloromethane, Triethylamine | O-substituted thiazole |

| 2. Quaternization | O-substituted thiazole, Benzyl chloride | Anhydrous acetonitrile | O-acyl substituted 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride |

Modification at Positions 3 and 5 of the Thiazolium Ring

Modifications at positions 3 and 5 of the thiazolium ring have been a key strategy in developing new derivatives with specific properties. As mentioned previously, in the context of cholinesterase inhibitors, the substituents at these positions play a crucial role in determining the potency and selectivity of the compounds. scispace.comresearchgate.net

The general synthetic route allows for significant diversity. At position 5, the hydroxyl group of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole can be acylated with a wide range of acyl chlorides, introducing various functional groups. scispace.com Subsequently, quaternization of the thiazole nitrogen (position 3) can be achieved with different benzyl chlorides, allowing for further structural variation. scispace.com

This modular approach enables the fine-tuning of the electronic and steric properties of the molecule, which is essential for optimizing its interaction with biological targets. The selective inhibitory effects observed for some of these compounds are attributed to the specific substituents at position 5. scispace.comresearchgate.net This highlights the importance of targeted derivatization in medicinal chemistry research.

Catalytic Applications and Mechanistic Investigations of 3 Benzylthiazolium Bromide

N-Heterocyclic Carbene (NHC) Organocatalysis Mediated by 3-Benzylthiazolium Bromide

The NHC generated from this compound is a powerful tool in organocatalysis, facilitating reactions that are otherwise challenging to achieve. mdpi.comnih.gov Its catalytic activity stems from the nucleophilic nature of the carbene, which readily reacts with electrophilic substrates, most notably aldehydes, to initiate a cascade of transformative chemical events. nih.gov

A cornerstone of NHC catalysis is the concept of umpolung, where the inherent electrophilic character of an aldehyde's carbonyl carbon is inverted to a nucleophilic one. tubitak.gov.trnih.gov This is achieved through the formation of a key intermediate known as the Breslow intermediate. mdpi.comnih.gov The catalytic cycle begins with the nucleophilic attack of the NHC on the aldehyde, forming a tetrahedral adduct. Subsequent proton transfer leads to the formation of the Breslow intermediate, a resonance-stabilized enaminol. nih.govlatech.edu This intermediate possesses a nucleophilic carbon atom, which is the cornerstone of its reactivity in various condensation and addition reactions. mdpi.comnih.gov The stability and reactivity of the Breslow intermediate are influenced by the substituents on the thiazolium ring. researchgate.net

The benzoin (B196080) condensation, a classic carbon-carbon bond-forming reaction, involves the dimerization of two aldehydes to form an α-hydroxy ketone. wikipedia.orgorganic-chemistry.org Thiazolium salts, including this compound, are effective catalysts for this transformation, mimicking the role of the traditional but toxic cyanide catalyst. latech.eduwikipedia.org The mechanism, first proposed by Breslow, involves the formation of the Breslow intermediate from one molecule of aldehyde. tubitak.gov.tr This nucleophilic intermediate then attacks a second molecule of aldehyde. Subsequent proton transfer and elimination of the NHC catalyst yield the benzoin product and regenerate the catalyst for the next cycle. latech.eduwikipedia.org

Kinetic studies on the benzoin condensation catalyzed by a derivative of this compound have shown that multiple steps in the catalytic cycle can be partially rate-determining. researchgate.net The use of deuterated solvents and substrates has provided further insight into the mechanism, revealing significant kinetic isotope effects. researchgate.net

Table 1: Key Mechanistic Steps in Benzoin Condensation

| Step | Description | Key Species Involved |

| 1 | NHC Generation | This compound, Base |

| 2 | Nucleophilic Attack | NHC, Aldehyde |

| 3 | Breslow Intermediate Formation | Tetrahedral Adduct |

| 4 | Nucleophilic Attack on Second Aldehyde | Breslow Intermediate, Aldehyde |

| 5 | Product Formation and Catalyst Regeneration | Adduct, Benzoin, NHC |

The Stetter reaction is another important carbon-carbon bond-forming reaction that utilizes NHC catalysis to achieve a 1,4-addition of an aldehyde to a Michael acceptor. wikipedia.orgorganic-chemistry.org This reaction provides access to valuable 1,4-dicarbonyl compounds, which are versatile synthetic intermediates. wikipedia.org The catalytic cycle of the Stetter reaction also proceeds through the formation of the Breslow intermediate. tubitak.gov.tr This nucleophilic species then undergoes a conjugate addition to the α,β-unsaturated compound (the Michael acceptor). organic-chemistry.org Subsequent protonation and elimination of the NHC catalyst afford the 1,4-dicarbonyl product. wikipedia.org

While the benzoin condensation is a reversible 1,2-addition, the Stetter reaction is an irreversible 1,4-addition, which drives the reaction towards the formation of the thermodynamically more stable 1,4-dicarbonyl product. organic-chemistry.org Thiazolium salts like this compound are effective catalysts for the Stetter reaction, particularly with aromatic and heteroaromatic aldehydes. wikipedia.org

In addition to its role in umpolung catalysis, the Breslow intermediate can be oxidized to form an acyl azolium species. mdpi.comacs.org This highly electrophilic intermediate is a key player in oxidative NHC catalysis, enabling the synthesis of a variety of carboxylic acid derivatives, such as esters and amides. mdpi.comnih.gov

Oxidative NHC catalysis provides a powerful method for the direct conversion of aldehydes into esters and carboxylic acids. mdpi.comnih.gov In a typical reaction, the NHC generated from a precursor like this compound reacts with an aldehyde to form the Breslow intermediate. mdpi.com This intermediate is then oxidized by an external oxidant to the acyl azolium ion. nih.gov This electrophilic species is readily attacked by a nucleophile, such as an alcohol, to form an ester, or by water to form a carboxylic acid, with concomitant regeneration of the NHC catalyst. mdpi.comnih.gov

A variety of oxidants have been employed in these reactions, including azobenzene (B91143), manganese(IV) oxide, and molecular oxygen. mdpi.com For instance, this compound has been used as a precatalyst in the synthesis of esters from benzaldehydes and alcohols using azobenzene as the oxidant. mdpi.commdpi.com The choice of oxidant, catalyst, base, and solvent can significantly influence the efficiency and outcome of the reaction. mdpi.com In some cases, co-catalysts such as benzoic acid have been shown to enhance the catalytic efficiency, allowing for lower catalyst loadings. nih.govd-nb.info

Table 2: Examples of Oxidative Esterification using NHC Catalysis

| Aldehyde | Alcohol | Oxidant | Catalyst Precursor | Product | Reference |

| Benzaldehydes | Primary and Secondary Alcohols | Azobenzene | This compound | Esters | mdpi.commdpi.com |

| Aliphatic Aldehydes | Alcohols | Manganese(IV) Oxide | 1,3-Dimethylimidazolium Iodide | Esters | mdpi.com |

| Aromatic Aldehydes | Alcohols | Air (O₂) | 1,3-Dimesitylimidazolium Chloride | Esters | mdpi.commdpi.com |

Oxygenative NHC catalysis represents a distinct pathway within oxidative catalysis where molecular oxygen often serves as the terminal oxidant. mdpi.com In one proposed mechanism, the Breslow intermediate reacts with molecular oxygen to form a peroxide zwitterion. mdpi.com This peroxide species can then oxidize a second molecule of aldehyde, leading to the formation of a carboxylate ion and the elimination of the azolium intermediate. mdpi.com The resulting carboxylate can then react with an electrophile present in the reaction mixture. mdpi.com This pathway differs from the direct oxidation of the Breslow intermediate to an acyl azolium. mdpi.com Thiazolium catalysts have been employed in such oxygenative reactions, for example, in the synthesis of benzyl (B1604629) benzoate (B1203000) derivatives from benzaldehydes and benzyl bromides under aerobic conditions. mdpi.com

Synthesis of Esters and Carboxylic Acids

Asymmetric N-Heterocyclic Carbene Organocatalysis

Asymmetric N-heterocyclic carbene (NHC) organocatalysis is a fundamental pillar of modern synthetic chemistry. acs.orgnih.gov The generation of carbenes from precursors like this compound enables unique modes of reactivity, particularly through single-electron transfer (SET) pathways which have expanded the scope of C-C bond-forming reactions. acs.orgnih.govresearchgate.net

A significant advancement in NHC organocatalysis is the development of enantioselective three-component radical dicarbofunctionalization reactions. acs.orgnih.gov Chiral thiazolium carbenes have been successfully employed in the acyl-difluoroalkylation of olefins. acs.org This process involves the reaction of a wide range of aldehydes, various alkenes, and substituted difluoromethyl bromides under mild conditions. acs.orgnih.gov The reaction provides a direct pathway to valuable, enantioenriched α-chiral β-difluoroalkylated ketones in high yields and with excellent enantioselectivities. acs.orgnih.gov

The scope of this transformation is broad, accommodating aromatic, heteroaromatic, and aliphatic aldehydes. acs.orgnih.gov Aromatic aldehydes featuring either electron-donating or electron-withdrawing groups at various positions on the ring are well-tolerated, consistently delivering products with high asymmetric induction. acs.orgnih.gov For instance, the reaction between benzaldehyde (B42025), styrene, and ethyl difluorobromoacetate, catalyzed by a parent chiral thiazolium salt, yielded the desired ketone in 83% yield with a 71:29 enantiomeric ratio. nih.gov This methodology has been successfully applied to produce a diverse library of 65 different β-difluoroalkylated α-chiral ketones with yields up to 87% and enantiomeric ratios up to >99:1. nih.gov

Table 1: Examples of Enantioselective Three-Component Radical Dicarbofunctionalization Reaction of an aldehyde, an alkene, and a difluoroalkyl bromide catalyzed by a chiral NHC.

| Aldehyde Substrate | Alkene | Difluoroalkyl Bromide | Yield | Enantiomeric Ratio (er) |

| Benzaldehyde | Styrene | Ethyl difluorobromoacetate | 83% | 71:29 |

| Various aromatic aldehydes | Various alkenes | Various difluoroalkyl bromides | up to 87% | up to >99:1 |

Data sourced from multiple examples within the study. nih.gov

The success of the aforementioned asymmetric reactions is heavily reliant on the rational design of the chiral NHC catalyst. acs.orgnih.gov Researchers have developed a family of highly tunable chiral thiazolium carbenes derived from precursors analogous to this compound. acs.orgepfl.ch These catalysts are distinguished by having three specific positions on the thiazolium ring that can be modified to tune both steric and electronic properties. acs.orgnih.gov

These key positions for modulation allow for the incorporation of bulky chiral flanking groups, which are crucial for creating a well-defined chiral environment around the catalytic center. acs.orgresearchgate.net This high degree of tunability has been instrumental in overcoming the challenges associated with developing effective and selective chiral NHC catalysts for asymmetric radical-mediated reactions. acs.orgnih.gov By systematically altering the substituents at these three positions, catalysts can be optimized to achieve high efficiency and enantioselectivity for specific transformations, unlocking previously inaccessible asymmetric synthesis pathways. acs.org

Enantioselective Three-Component Radical Dicarbofunctionalizations

C-C Bond Acylation Reactions

NHC catalysts derived from precursors such as this compound are effective in mediating C-C bond acylation reactions through a proposed radical pathway. acs.org One notable application is the C-C bond cleavage and acylation of oxime ethers. acs.org In this process, the NHC catalyst, generated from a precursor like 3-benzyl-4,5-dimethylthiazolium bromide or this compound itself, reacts with an aldehyde. acs.org This reaction provides an efficient, cyanide-free route to a variety of cyano ketones with complete regioselectivity. acs.org Mechanistic studies suggest that the reaction proceeds via a radical pathway. acs.org

Metal-NHC Complex Catalysis Utilizing this compound Precursors

Beyond organocatalysis, this compound is a valuable starting material for the synthesis of N-heterocyclic carbene ligands for transition metal complexes. These metal-NHC complexes are stable, easy to handle, and exhibit high catalytic activity in a range of chemical transformations.

Copper(I)-NHC Complexes as Catalysts

Copper(I)-NHC complexes have garnered significant attention in catalysis. researchgate.net A straightforward and efficient method for synthesizing these complexes involves the microwave-assisted reaction of 3-benzylthiazolium bromides with cuprous oxide. researchgate.net This approach leads to the formation of new thiazolylidene-Cu(I) complexes in high yields. researchgate.net These complexes have proven to be robust catalysts for various organic reactions. researchgate.net

The three-component coupling of an aldehyde, an alkyne, and an amine, known as the A³ coupling reaction, is a highly efficient method for synthesizing propargylamines. mdpi.com Copper(I)-NHC complexes derived from this compound precursors are excellent catalysts for this transformation. researchgate.net

In a representative example, a thiazolylidene-Cu(I) complex was used to catalyze the microwave-assisted A³ coupling of phenylacetylene (B144264) with a secondary amine and an aldehyde, producing substituted propargylamines in excellent yields. researchgate.net Theoretical investigations using DFT (Density Functional Theory) revealed the reaction mechanism. researchgate.net The process begins with the coordination of the alkyne to the NHC-Cu(I) complex. This is followed by the attack of the activated alkyne on an iminium ion, which is generated in situ from the reaction of the secondary amine and the aldehyde. researchgate.net The presence of the NHC-Cu(I) catalyst significantly lowers the activation free energy barrier for the reaction by approximately 3 kcal/mol, accounting for its high efficiency. researchgate.net

Mechanistic Insights from DFT Studies in Metal-NHC Catalysis

Theoretical investigations using Density Functional Theory (DFT) have provided significant insights into the mechanisms of reactions catalyzed by metal-N-Heterocyclic Carbene (NHC) complexes derived from precursors like this compound. researchgate.net These computational studies are crucial for understanding the energetics and pathways of catalytic cycles. For instance, in the context of an A3 coupling reaction (aldehyde-alkyne-amine) catalyzed by a thiazolylidene–Cu(I) complex, DFT calculations revealed the sequence of molecular interactions. researchgate.netresearchgate.net The study showed that the reaction begins with the coordination of the alkyne to the NHC–Cu(I) complex. researchgate.net This is followed by an attack on the iminium ion, which is generated from the reaction between the secondary amine and the aldehyde. researchgate.net DFT analysis demonstrated that the presence of the NHC-Cu(I) catalyst significantly lowers the activation free energy barrier (ΔG#) by approximately 3 kcal mol⁻¹, thereby facilitating the reaction. researchgate.net Such studies help in rationalizing the high efficiency of these catalysts and guide the design of new, more effective catalytic systems. scripps.edu

Isomerization Reactions

N-Heterocyclic Carbenes generated from this compound and its derivatives have demonstrated catalytic activity in isomerization reactions. researchgate.net A notable example is the quantitative isomerization of dimethyl maleate (B1232345) (the cis-isomer) to dimethyl fumarate (B1241708) (the trans-isomer). researchgate.net This reaction is catalyzed by 3-benzylbenzothiazolylidene, a carbene generated in situ from 3-benzylbenzothiazolium (B1223553) bromide by reacting it with a base such as triethylamine (B128534). researchgate.net The process occurs at room temperature under a nitrogen atmosphere, highlighting a mild and efficient method for cis-trans isomerization. researchgate.net

Potential in Green Chemistry through Metal-Free Approaches

The use of this compound as a precursor for N-Heterocyclic Carbene (NHC) organocatalysis represents a significant contribution to green chemistry by enabling reactions to proceed under metal-free conditions. rsc.orgresearchgate.netacs.org These organocatalytic approaches avoid the use of often toxic and expensive transition metals, reducing environmental impact and simplifying product purification. rsc.orgacs.org For example, NHCs derived from thiazolium salts catalyze a variety of transformations, including the benzoin condensation and Stetter reaction, without any metal co-catalyst. researchgate.netacs.org Furthermore, bromide catalysis itself is emerging as a unique metal-free strategy for reactions like the intramolecular diamination of alkenes, using simple and economic reagents like potassium bromide. rsc.org The principles of organocatalysis, exemplified by the reactions involving this compound, align with the goals of sustainable chemistry by promoting atom economy and reducing hazardous waste. researchgate.netsciencenet.cn

Redox Reactions and Electron-Transfer Processes

Aldehyde Oxidation Coupled with Organic Substrate Reduction

A key application of this compound is in catalyzing the redox reaction where aldehydes are oxidized to methyl esters, coupled with the reduction of various organic compounds. rsc.org This reaction is typically carried out in methanol (B129727) with triethylamine as a base. rsc.org The thiazolium salt acts as a true catalyst in this system. rsc.org A range of electron-accepting substrates have been successfully reduced using this method. For instance, compounds like acridine, 10-methylacridinium (B81027) chloride, phenazine, and azobenzene are efficiently reduced. rsc.org In these reactions, an aldehyde such as benzaldehyde serves as the ultimate reductant, being oxidized to methyl benzoate in the process. rsc.org

The table below summarizes the results of the reduction of various organic substrates coupled with the oxidation of benzaldehyde, catalyzed by this compound in the presence of triethylamine. rsc.org

| Substrate | Aldehyde | Product(s) | Yield of Reduced Product (%) | Yield of Methyl Benzoate (%) |

|---|---|---|---|---|

| Acridine | Benzaldehyde (p-ClC6H4CHO) | 9,9'-Biacridan | 72 | 78 |

| 10-Methylacridinium chloride | Benzaldehyde (p-MeOC6H4CHO) | 10,10'-Dimethyl-9,9'-biacridan | 85 | 88 |

| Phenazine | Benzaldehyde (p-MeC6H4CHO) | 5,10-Dihydrophenazine | 51 | 54 |

| Azobenzene | Benzaldehyde | Hydrazobenzene | 80 | 80 |

Role of Active Aldehydes Derived from Thiazolium Salts

The central species in these catalytic redox reactions is the "active aldehyde," also known as the Breslow intermediate. rsc.orgmdpi.com This intermediate is formed from the reaction of this compound with an aldehyde in the presence of a base. acs.orgrsc.org The active aldehydes derived from 3-benzylthiazolium salts and o-tolualdehyde have been shown to be stable in deaerated acetonitrile, which allows for their study. acs.org This stability is attributed to the steric bulk of the ortho-methyl group, which hinders the subsequent benzoin condensation. acs.org This intermediate is structurally related to the carbanion of 2-(1-hydroxyethyl)thiamine pyrophosphate, the coenzyme involved in many biochemical transformations. rsc.org In the catalytic cycle, the active aldehyde possesses strong reducing capabilities and can donate an electron to a suitable acceptor, initiating the reduction of the substrate while it is itself oxidized. rsc.orglookchem.com

Mechanistic Elucidation of Catalytic Cycles

The catalytic cycle for reactions involving this compound, such as the redox process or benzoin condensation, has been extensively studied. The cycle is initiated by the deprotonation of the acidic C2-proton of the this compound by a base (e.g., triethylamine), generating the corresponding N-heterocyclic carbene (NHC). scripps.eduresearchgate.net

The subsequent steps are as follows:

Nucleophilic Attack: The electron-rich NHC attacks the carbonyl carbon of an aldehyde molecule, forming a zwitterionic adduct. mdpi.com

Formation of the Breslow Intermediate: This adduct undergoes a proton transfer to form the key nucleophilic species known as the Breslow intermediate, or "active aldehyde". mdpi.comresearchgate.net This step represents the "umpolung" or reversal of polarity of the carbonyl carbon.

From this point, the pathway diverges depending on the reaction type:

In Redox Reactions: The Breslow intermediate acts as a single-electron donor. It transfers an electron to an acceptor substrate, leading to the substrate's reduction. rsc.org The resulting radical cation intermediate is then attacked by the solvent (e.g., methanol), leading to the formation of the final oxidized product (a methyl ester) and the regeneration of the NHC catalyst, which can then enter a new cycle. rsc.orgmdpi.com

In Benzoin Condensation: The Breslow intermediate attacks a second molecule of aldehyde. researchgate.net A subsequent series of proton transfers and elimination of the catalyst yields the benzoin product and regenerates the NHC for the next cycle. researchgate.net

Kinetic studies have shown that in reactions like the benzoin condensation, multiple steps, including the formation of the Breslow intermediate and its subsequent reaction, can be partially rate-determining. researchgate.net

Computational Studies in NHC Catalysis

N-Heterocyclic Carbenes (NHCs) derived from precursors like this compound are pivotal in organocatalysis. Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of NHC-catalyzed reactions. These theoretical investigations provide profound insights into reaction pathways, transition states, and the energetics of catalytic cycles, which are often difficult to determine through experimental means alone.

A notable application of computational analysis is in understanding the A3 coupling reaction (aldehyde-alkyne-amine) catalyzed by NHC-copper(I) complexes, which can be synthesized from this compound. researchgate.net Theoretical studies on a model A3 reaction have revealed the intricate steps of the catalytic cycle. The investigation shows that the reaction initiates with the coordination of the alkyne to the NHC-Cu(I) complex. This is followed by the alkyne's attack on an iminium ion, which is generated in situ from the reaction between the secondary amine and the aldehyde. researchgate.net

One of the key findings from these computational models is the significant reduction in the activation energy barrier facilitated by the catalyst. In a model A3 coupling reaction, the presence of the thiazolylidene-Cu(I) catalyst was found to lower the activation free energy barrier (ΔG‡) by approximately 3 kcal/mol, demonstrating the catalyst's efficiency. researchgate.net Such computational insights are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Table 1: Computational Data for NHC-Cu(I) Catalyzed A3 Coupling Reaction

| Parameter | Finding | Source |

|---|---|---|

| Reaction Mechanism | Initial coordination of alkyne to NHC-Cu(I) complex, followed by attack on the iminium ion. | researchgate.net |

| Catalyst Role | Lowers the activation free energy barrier (ΔG‡). | researchgate.net |

| Energy Barrier Reduction | The activation free energy barrier is lowered by approximately 3 kcal/mol in the presence of the catalyst. | researchgate.net |

Electron Transfer Mechanisms in Radical Processes

While many NHC-catalyzed reactions proceed through ionic pathways, there is a growing body of research on reactions involving radical intermediates generated via single-electron transfer (SET). This compound is a common precatalyst in such processes, where its corresponding NHC facilitates reactions under oxidative conditions. mdpi.commdpi.com

The key to these radical pathways is the Breslow intermediate, formed by the addition of the NHC to an aldehyde. acs.org This intermediate is electron-rich and can undergo a one-electron oxidation to form a radical cation. This SET process is fundamental to a variety of transformations, including oxidative esterifications and C-C bond functionalizations. mdpi.comacs.org For instance, in the NHC-catalyzed ring-opening acylation of cyclic oxime ethers, the Breslow intermediate (with a reduction potential of -0.7 to -1.0 V vs SCE) undergoes a SET process with the oxime ether to generate key radical intermediates. acs.org

Experimental evidence for these electron transfer steps is often obtained through electrochemical methods like cyclic voltammetry. Studies on Breslow intermediates have shown that their electrochemical oxidation involves two reversible single-electron transfers. acs.org The oxidation potentials are relatively low, confirming their ability to act as effective single-electron donors in the presence of a suitable oxidant. acs.org For example, active aldehydes derived from this compound and o-tolualdehyde are stable but can be oxidized, and their electron-transfer properties have been studied extensively. acs.org In some synthetic protocols, external oxidants like azobenzene are used to facilitate this SET from the Breslow intermediate, leading to the formation of acylazolium ions and subsequent products like esters. mdpi.commdpi.com

Table 2: Electron Transfer Properties and Mechanisms

| Feature | Description | Source |

|---|---|---|

| Key Intermediate | Breslow Intermediate, formed from the NHC and an aldehyde. | acs.org |

| Mechanism | Single-Electron Transfer (SET) from the Breslow intermediate to an oxidant or substrate. | mdpi.comacs.org |

| Intermediate Potential | Breslow intermediates have reduction potentials in the range of -0.7 to -1.0 V vs SCE. | acs.org |

| Electrochemical Evidence | Cyclic voltammetry reveals two reversible single-electron transfers for the oxidation of the Breslow intermediate. | acs.org |

| External Oxidants | Oxidants like azobenzene can be used to promote the SET process. | mdpi.commdpi.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Copper(I) Oxide |

| Phenylacetylene |

| Dimethyl Maleate |

| o-Tolualdehyde |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Cesium Carbonate |

| Azobenzene |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within the molecular structure of 3-Benzylthiazolium Bromide.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of these signals provide a complete picture of the proton arrangement.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzyl (B1604629) group and the thiazolium ring appear in the downfield region, generally between 7.0 and 10.5 ppm. The methylene (B1212753) protons of the benzyl group (CH₂) typically present as a singlet, while the protons on the thiazolium ring show characteristic shifts and coupling patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.4 | s | 1H | H-2 (thiazolium ring) |

| ~8.1 | d | 1H | H-4 (thiazolium ring) |

| ~7.8 | d | 1H | H-5 (thiazolium ring) |

| ~7.4-7.6 | m | 5H | Aromatic (benzyl ring) |

| ~5.9 | s | 2H | CH₂ (benzyl) |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The ¹³C NMR spectrum will show signals for the carbon atoms of the thiazolium ring, the benzyl group's aromatic carbons, and the benzylic methylene carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the C-2 carbon of the thiazolium ring is characteristically deshielded and appears at a high chemical shift value.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~158 | C-2 (thiazolium ring) |

| ~145 | C-4 (thiazolium ring) |

| ~134 | Quaternary C (benzyl ring) |

| ~129.8 | Aromatic CH (benzyl ring) |

| ~129.5 | Aromatic CH (benzyl ring) |

| ~128.8 | Aromatic CH (benzyl ring) |

| ~122 | C-5 (thiazolium ring) |

| ~58 | CH₂ (benzyl) |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy.vwr.comrsc.orgresearchgate.netcaltech.eduhmdb.cachemsrc.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic & Thiazolium C-H Stretch |

| ~1600 | Medium | C=N Stretch (thiazolium ring) |

| 1585-1400 | Medium-Strong | C=C Stretch (aromatic & thiazolium rings) |

| ~1495, ~1455 | Medium | Aromatic C=C Stretch (benzyl ring) |

| 690-515 | Strong | C-Br Stretch. libretexts.org |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Elemental Analysis.vwr.comrsc.orgresearchgate.netcaltech.eduhmdb.cachemsrc.com

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) present in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₀BrNS) to confirm its elemental composition and purity. vwr.com

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₀BrNS)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 46.89 | 46.75 |

| Hydrogen (H) | 3.94 | 3.91 |

| Nitrogen (N) | 5.47 | 5.42 |

| Sulfur (S) | 12.52 | 12.45 |

Note: Experimental values are examples and may vary slightly between analyses.

Mass Spectrometry (MS).vwr.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry can be used to determine the molecular weight and to gain insight into the compound's structure through fragmentation patterns. vwr.com

Under typical mass spectrometry conditions, the intact 3-Benzylthiazolium cation [C₁₀H₁₀NS]⁺ would be observed. The isotopic pattern of the signal would also confirm the presence of sulfur. Depending on the ionization technique used, fragmentation may occur, with a prominent fragment often corresponding to the benzyl cation [C₇H₇]⁺ or the thiazole (B1198619) moiety.

X-ray Crystallography for Solid-State Structure Determination.chemsrc.comliverpool.ac.uk

A crystallographic study would reveal the planar nature of the thiazolium ring and the orientation of the benzyl group relative to it. It would also precisely define the positions of the bromide counter-ion and its interactions with the thiazolium cation.

Table 5: Illustrative X-ray Crystallographic Parameters for a Thiazolium Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.911(3) |

| b (Å) | 35.439(11) |

| c (Å) | 9.979(3) |

| β (°) | 92.251(6) |

| Volume (ų) | 3149.0(17) |

| Z | 4 |

Note: These values are for a representative related structure and would be specifically determined for this compound. caltech.edu

Chalcogen Bonding Interactions in Crystalline Thiazolium Systems

Recent research has brought to light the significant role of the sulfur atom in thiazolium salts as a chalcogen bond donor. acs.org Contrary to the common assumption that the nitrogen atom is the primary positive site in thiazolium cations, studies have shown that the shortest contacts between the cation and anion in the crystalline state consistently involve the sulfur atom. acs.orgacs.org This observation has led to the rationalization of these interactions as charge-assisted chalcogen bonds (ChBs). acs.orgacs.org

Experimental and theoretical investigations across a series of thiazolium and benzothiazolium derivatives have confirmed the high propensity of the sulfur atom to act as an electron density acceptor. acs.org This tendency is not trivial, with analyses from the Cambridge Structural Database (CSD) indicating that a significant percentage of thiazolium derivatives exhibit short contacts between the sulfur atom and various nucleophiles. acs.org Specifically, in benzothiazolium salts, the sulfur atom frequently forms one or two short contacts with anions such as fluoride, chloride, bromide, iodide, or oxygen. acs.org These interactions are typically linear, with the nucleophile positioned along the extension of the C–S covalent bonds. acs.org

The strength of these chalcogen bonds can be substantial, with some S···anion distances being as short as 87% of the sum of the van der Waals radii of the involved atoms. acs.org This highlights the importance of chalcogen bonding in the structural landscape of these molecules. The directionality of these bonds around the sulfur atom in thiazolium derivatives is similar to that of halogen bonds around bromine and iodine in bromonium and iodonium (B1229267) compounds, suggesting analogous patterns in their self-assembly behavior. researchgate.net

The electronic origin of this phenomenon is attributed to the presence of σ-holes on the sulfur atom, which are regions of positive electrostatic potential located opposite to the C-S covalent bonds. acs.orgchemrxiv.org These σ-holes make the sulfur atom an attractive site for nucleophilic attack, thus facilitating the formation of chalcogen bonds. acs.org The interplay between hydrogen bonds, halogen bonds, and chalcogen bonds can be delicate and ultimately dictates the final crystal structure. mdpi.com

The table below presents selected crystallographic data for chalcogen bonding interactions in different thiazolium and related systems, illustrating the geometry of these non-covalent bonds.

| Compound/System | Interaction | Distance (Å) | Angle (°) | Reference |

| Thiamine (B1217682) Monophosphate | S···Cl | - | C2–S···Cl: 171.92 | acs.org |

| Thiamine Monophosphate | S···O | 291.1 pm | C5–S···O: 173.86 | acs.org |

| Thiazolium Triiodide Derivative | S···I | 3.6899(12) | C-S···I: 156.74(14) | mdpi.com |

| 1,4-Dithiane·I₂ Cocrystal | S···I | 3.0813(7) | - | mdpi.com |

| 1,4-Dithiane·I₂ Cocrystal | S···I | 3.8728(7) | - | mdpi.com |

Table 1: Selected Crystallographic Data for Chalcogen Bonding Interactions.

The study of chalcogen bonding in thiazolium systems is a burgeoning field, with implications for understanding biological processes, designing new materials, and developing novel catalysts. nih.gov The ability of the thiazolium moiety to participate in these specific non-covalent interactions is a key factor in its diverse applications. acs.org Further research into these interactions will undoubtedly provide deeper insights into the fundamental principles governing molecular recognition and self-assembly.

Interdisciplinary Research Applications and Outlook

Biochemical and Biological Activity Studies

The structural similarity of 3-benzylthiazolium derivatives to thiamine (B1217682) has prompted significant research into their biological effects, particularly as modulators of enzyme activity.

Derivatives of 3-benzylthiazolium have been identified as potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. In one study, O-acyl substituted derivatives of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride were synthesized and evaluated for their inhibitory properties. The research demonstrated that the inhibitory potency and selectivity of these compounds are highly dependent on the nature of the substituents on the thiazolium ring.

For instance, a derivative featuring a 4-morpholino-3-nitrobenzoyl substituent showed an IC₅₀ value in the nanomolar range for AChE inhibition, with approximately two orders of magnitude greater selectivity for AChE over BChE. Conversely, compounds with a diphenylmethylcarbonyloxyethyl substituent at the same position were potent inhibitors of BChE, with IC₅₀ values as low as 16 nM, and demonstrated a selectivity of about three orders of magnitude for BChE over AChE. core.ac.uk Kinetic studies revealed that these inhibitions are of a mixed type, suggesting the inhibitors can bind to both the active site and allosteric sites of the enzymes. ontosight.ai

Table 1: Inhibitory Activity of Selected 3-Benzylthiazolium Derivatives

| Compound | Substituent Group | Target Enzyme | IC₅₀ (nM) | Selectivity |

|---|---|---|---|---|

| 3s | 4-morpholino-3-nitrobenzoyl | AChE | 15 | ~100x over BChE |

| 3v | diphenylmethylcarbonyloxyethyl | BChE | 59 | ~1000x over AChE |

| 3w | 2,2-diphenylacetyl | BChE | 16 | ~1000x over AChE |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data sourced from studies on O-substituted derivatives of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride. core.ac.uk

To elucidate the mechanism of enzyme-inhibitor complex formation at a molecular level, molecular docking simulations have been performed. core.ac.ukontosight.ai These computational studies provide insights into the binding modes of the 3-benzylthiazolium derivatives within the active sites of human AChE and BChE.

For the highly AChE-selective inhibitor (compound 3s), docking results indicated that the N-benzylthiazolium part of the molecule mimics the binding of the N-benzylpiperidine portion of the well-known AChE inhibitor, donepezil. core.ac.uk The simulations showed that the inhibitor fits into the active site gorge of AChE, with the thiazolium ring and its substituents forming specific interactions that are responsible for its high affinity and selectivity. ontosight.ai

In the case of the BChE-selective inhibitor (compound 3w), docking models revealed a different binding conformation within the larger active site of BChE. The results suggest that the efficient coordination of the thiazolium ring and the specific substituents at positions 3 and 5 are crucial for the observed high activity and selectivity. core.ac.ukontosight.ai The mixed-type inhibition observed in kinetic studies is supported by these docking results, which show that the inhibitors may compete with the substrate for the active site. core.ac.uk

3-Benzylthiazolium bromide and its derivatives are synthetic structural analogues of thiamine (vitamin B1). core.ac.ukontosight.ai The thiamine molecule is composed of a pyrimidine (B1678525) ring and a thiazolium ring, the latter of which is essential for its coenzyme activity in critical metabolic pathways. core.ac.ukacs.org The diphosphate (B83284) ester of thiamin (ThDP) is a vital cofactor for enzymes involved in carbohydrate metabolism. researchgate.net

Researchers have leveraged this structural analogy to design molecules that can interact with biological targets, including enzymes that may not be the classical targets of thiamine itself. The N-benzylthiazolium moiety is designed to mimic parts of other known enzyme inhibitors, while the core thiazolium structure provides a familiar scaffold for biological interaction. core.ac.ukontosight.ai This strategy has proven effective in the development of the cholinesterase inhibitors discussed previously, creating a foundation for designing novel therapeutic agents based on the vitamin B1 structure. core.ac.uk

Molecular Docking Simulations for Enzyme-Inhibitor Interactions

Material Science Applications

The unique chemical properties of the thiazolium ring have also led to the exploration of compounds like this compound in the field of material science.

While direct application of this compound in commercial dyes or pigments is not widely documented, the broader class of thiazolium salts is gaining attention in the development of advanced materials, particularly for photovoltaic devices. ontosight.ai Research has shown that thiazolium salts can be used in the interface engineering of perovskite solar cells. core.ac.uk Specifically, substituted N-methyl thiazolium iodide salts have been used as a passivating layer, which reduces defects and improves charge transport, leading to enhanced performance and stability of the solar cells. core.ac.uk

Furthermore, thiazolium-based structures are being investigated for the creation of lead-free hybrid photovoltaic materials. researchgate.netosti.gov The unique optical and electronic properties of complex thiazolium salts make them potential candidates for developing new materials with specific light absorption and emission characteristics suitable for solar cells. ontosight.ai Although this research is still in its early stages, the findings suggest that thiazolium-based compounds, including derivatives of this compound, could serve as important components in the next generation of solar energy technologies. The compound is also noted for its general use in developing advanced materials like polymers and nanomaterials. chemimpex.com

Emerging Research Directions

The interdisciplinary applications of this compound and its analogues point toward several promising areas for future research.

The success in creating highly selective AChE and BChE inhibitors provides a strong basis for the further design and optimization of these compounds. core.ac.uk Future work could focus on modifying the substituent groups to fine-tune selectivity and potency, potentially leading to new therapeutic candidates for neurodegenerative diseases.

In catalysis, this compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. mdpi.com Its use has been noted in reactions like ester oxidative synthesis. mdpi.com Exploring the full catalytic potential of NHCs derived from this specific bromide in a wider range of organic transformations, including asymmetric catalysis, represents a significant avenue for research. researchgate.net

In material science, the initial findings on the use of thiazolium salts in solar cells are encouraging. core.ac.ukacs.org A key emerging direction is the systematic investigation of how different substitutions on the 3-benzylthiazolium scaffold affect the electronic properties and stability of photovoltaic devices. This could lead to the rational design of new, efficient, and durable materials for solar energy conversion.

Integration with Photocatalysis for Radical Reactions

The merger of N-heterocyclic carbene (NHC) catalysis with photoredox catalysis has emerged as a powerful strategy for conducting challenging chemical transformations. In this context, this compound serves as a key precatalyst, which, upon deprotonation, forms the active NHC catalyst. This NHC can then engage in catalytic cycles powered by visible light, facilitating the generation of radical species for complex bond formations. beilstein-journals.orgbeilstein-journals.orgnih.gov

One of the primary roles of the NHC generated from this compound is to react with an aldehyde to form a Breslow intermediate. This intermediate is electron-rich and can be oxidized via a single-electron transfer (SET) process involving a photocatalyst. This oxidation generates an acyl radical, which can then participate in various coupling reactions.

A notable application involves the oxidative synthesis of esters. In a process described by Connon et al., this compound was employed as the precatalyst in conjunction with azobenzene (B91143), which acted as an oxidizer, to facilitate the reaction of benzaldehydes with alcohols. mdpi.commdpi.com More recently, research has demonstrated the use of chiral thiazolium carbenes, derived from precursors like this compound, in highly enantioselective radical reactions. A 2024 study detailed a novel class of tunable chiral thiazolium carbene precursors for an enantioselective three-component radical dicarbofunctionalization reaction. acs.org This method successfully coupled various aldehydes, alkenes, and difluoroalkyl bromides to produce fluorinated ketones with high yields and excellent enantioselectivities. acs.org

The data below illustrates the substrate scope for the radical acyl-difluoroalkylation of olefins using an optimized thiazolium carbene catalyst. acs.org

Table 1: Substrate Scope for Enantioselective Radical Dicarbofunctionalization Data sourced from a 2024 study on tunable thiazolium carbenes. acs.org

| Product | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 4a | Benzaldehyde (B42025) | 95 | 96 |

| 4b | 4-Fluorobenzaldehyde | 99 | 97 |

| 4c | 4-Chlorobenzaldehyde | 99 | 97 |

| 4d | 4-Bromobenzaldehyde | 99 | 97 |

| 4e | 4-(Trifluoromethyl)benzaldehyde | 99 | 98 |

| 4f | 3-Methoxybenzaldehyde | 92 | 96 |

| 4g | 2-Naphthaldehyde | 95 | 97 |

| 4h | 2-Thiophenecarboxaldehyde | 85 | 95 |

| 4i | Cyclohexanecarboxaldehyde | 88 | 96 |

Electrochemical Applications

This compound has demonstrated significant potential in the field of electrochemistry, particularly in mediating organic electrosynthesis. chemimpex.comchemimpex.com Its primary role is again as a precursor to an NHC catalyst, which can facilitate oxidative transformations at an electrode surface. This approach avoids the need for stoichiometric chemical oxidants, offering a greener and more efficient alternative. mdpi.com

A key application is the electrochemical synthesis of esters from aldehydes and alcohols. mdpi.comacs.org In this process, the NHC catalyst, generated from this compound, reacts with an aldehyde to form the corresponding Breslow intermediate. acs.org This intermediate can then be directly oxidized at the anode of an electrochemical cell to form an electrophilic acylazolium ion. mdpi.commdpi.com This reactive species is subsequently trapped by an alcohol nucleophile to yield the desired ester, regenerating the NHC catalyst to continue the cycle. mdpi.com

Researchers have successfully implemented this strategy using various electrochemical setups. Work by Brown et al. utilized a microflow electrochemical cell for the oxidative esterification of aldehydes, achieving high yields and productivities. acs.org Their studies demonstrated the successful reaction of a range of aromatic and aliphatic aldehydes with primary alcohols. acs.org Similarly, Boydstone and co-workers reported the synthesis of esters in an undivided electrochemical cell, highlighting the practicality of this method. mdpi.commdpi.com Cyclic voltammetry studies of the Breslow intermediates show that they have low oxidation potentials, making them well-suited for anodic oxidation. mdpi.com

The table below summarizes the results from the electrochemical oxidative esterification of various aldehydes and alcohols in a microflow cell. acs.org

Table 2: Electrochemical Oxidative Esterification in a Microflow Cell Data sourced from research on N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis. acs.org

| Product (Ester) | Aldehyde Substrate | Alcohol Substrate | Isolated Yield (%) | Current Efficiency (%) |

|---|---|---|---|---|

| Methyl 4-fluorobenzoate | 4-Fluorobenzaldehyde | Methanol (B129727) | 95 | 90 |

| Benzyl (B1604629) 4-fluorobenzoate | 4-Fluorobenzaldehyde | Benzyl alcohol | 95 | 80 |

| n-Butyl 4-fluorobenzoate | 4-Fluorobenzaldehyde | n-Butanol | 92 | 80 |

| Methyl 4-methylbenzoate | p-Tolualdehyde | Methanol | 98 | 95 |

| Methyl 4-methoxybenzoate | 4-Anisaldehyde | Methanol | 96 | 100 |

| Methyl 2-furoate | 2-Furaldehyde | Methanol | 90 | 90 |

| Benzyl dodecanoate | Dodecanal | Benzyl alcohol | 93 | 85 |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Benzylthiazolium Bromide in laboratory settings?

- Methodological Answer : Follow OSHA and GHS standards for bromide compounds. Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid inhalation risks . In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician immediately. Store in airtight containers under inert gas (e.g., argon) to minimize hydrolysis or degradation .

Q. How can researchers synthesize and purify this compound?

- Methodological Answer : Synthesize via quaternization of thiazole with benzyl bromide in anhydrous acetonitrile under reflux (70°C, 24 hours). Monitor reaction progress using thin-layer chromatography (TLC). Purify via recrystallization in ethanol-diethyl ether mixtures, and confirm purity via melting point analysis and ¹H NMR (e.g., characteristic peaks: δ 7.3–7.5 ppm for benzyl protons, δ 4.8 ppm for thiazolium-CH2) .

Q. What spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons, thiazolium ring).

- FTIR : Confirm C-Br stretching (~550 cm⁻¹) and thiazolium ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M⁺] at m/z 242.1 (C₁₀H₁₀BrNS⁺) .

Advanced Research Questions

Q. How does the ionic structure of this compound influence its catalytic activity in organic reactions?

- Methodological Answer : The benzyl group enhances π-π interactions with aromatic substrates, while the thiazolium cation stabilizes transition states in Stetter or benzoin condensations. Conduct kinetic studies under varied solvent polarities (e.g., DMSO vs. THF) to assess solvent-cation interactions. Compare turnover frequencies (TOF) with analogs (e.g., 3-methylthiazolium bromide) to isolate steric/electronic effects .

Q. What experimental strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Degradation occurs via hydrolysis (evidenced by bromide release in Karl Fischer titration). Store under anhydrous conditions (≤5% RH) with molecular sieves at –20°C. Monitor stability via HPLC (C18 column, acetonitrile-water mobile phase) quarterly. For degraded batches, regenerate via ion exchange with AgNO₃ to remove free Br⁻ .

Q. How can computational models resolve contradictions in reported catalytic efficiencies across studies?

- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for key reaction steps (e.g., enolate formation). Compare experimental TOF data with simulated barriers to identify discrepancies caused by moisture or impurities. Validate models using controlled reproducibility experiments (e.g., strict anhydrous conditions) .

Q. What analytical approaches differentiate byproducts in this compound-mediated reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.